(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material (+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material 3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
Brand Name: Vulcanchem
CAS No.: 14089-52-2
VCID: VC20993892
InChI: InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3
SMILES: CCNC(C)CC1=CC2=C(C=C1)OCO2
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

CAS No.: 14089-52-2

Cat. No.: VC20993892

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material - 14089-52-2

Specification

Description 3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
CAS No. 14089-52-2
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine
Standard InChI InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3
Standard InChI Key PVXVWWANJIWJOO-UHFFFAOYSA-N
SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2
Canonical SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2

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